5-CFDA N-succinimidyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Function:

5-CFDA N-succinimidyl ester is a cell-permeable, non-selective esterase substrate commonly used in scientific research for various applications. It is a derivative of the non-fluorescent molecule 5-Carboxyfluorescein diacetate (5-CFDA) and is linked to a succinimidyl ester group. This modification allows the compound to passively diffuse across cell membranes [].

Mechanism of Action:

Once inside the cell, intracellular esterases cleave the ester bond of 5-CFDA N-succinimidyl ester, resulting in the formation of the highly fluorescent molecule 5-Carboxyfluorescein (5-FAM) []. This reaction is irreversible, causing the cells to become permanently labeled with a bright green fluorescence, which can be detected using fluorescence microscopy or flow cytometry techniques [].

Applications:

Cell viability and proliferation assays

5-CFDA N-succinimidyl ester is widely used to assess cell viability and proliferation. As live cells retain the cleaved 5-FAM following esterase activity, the intensity of the fluorescence signal is directly proportional to the number of viable cells []. This allows researchers to monitor cell growth, cytotoxicity of various compounds, and the efficacy of different treatments.

Cell tracking and lineage tracing

Due to its cell permeability and retention of fluorescence, 5-CFDA N-succinimidyl ester is valuable for tracking the movement and lineage of living cells in various biological processes. By labeling specific cell populations, researchers can visualize their migration, differentiation, and interactions with other cells in real-time or over time-lapse experiments [].

Phagocytosis assays

5-CFDA N-succinimidyl ester can be used to label target cells for phagocytosis assays. Phagocytic cells, such as macrophages, engulf the labeled cells, resulting in the transfer of the fluorescent signal to the phagocytic cells. This allows researchers to quantify the phagocytic activity of different cell types [].

Advantages:

Cell permeability

The ability of 5-CFDA N-succinimidyl ester to passively diffuse across cell membranes makes it a convenient tool for labeling a wide range of cell types without the need for invasive procedures [].

Non-toxic

At recommended concentrations, 5-CFDA N-succinimidyl ester is considered non-toxic to cells, allowing researchers to study cellular processes without introducing significant artifacts [].

High signal intensity

The conversion of 5-CFDA N-succinimidyl ester to 5-FAM generates a bright and stable fluorescent signal, facilitating easy detection and analysis using standard microscopy and flow cytometry techniques [].

Limitations:

Non-selective

-CFDA N-succinimidyl ester is cleaved by various intracellular esterases, making it non-specific for a particular enzyme. This can be a limitation in studies requiring specific targeting of a particular esterase activity.

Background fluorescence

Autofluorescence from cellular components or the presence of other fluorescent compounds in the experiment can interfere with the detection of 5-FAM signal, requiring careful optimization and controls.

5-CFDA N-succinimidyl ester, also known as 5(6)-carboxyfluorescein diacetate N-succinimidyl ester, is a fluorescent dye widely utilized in biological research for cell labeling and tracking. This compound is characterized by its amine-reactive succinimidyl ester group, which allows it to covalently bond with primary amines found in proteins and other biomolecules. Upon entering cells, the compound is hydrolyzed by intracellular esterases, releasing the fluorescent 5-carboxyfluorescein, which can be detected using fluorescence microscopy or flow cytometry .

The structure of 5-CFDA N-succinimidyl ester includes a fluorescein moiety modified with diacetate groups, enhancing its cell permeability. This modification facilitates the dye's entry into live cells, where it can be used for long-term tracing of cellular processes and proliferation studies .

Cellular Labeling:

5-CFSE enters live cells due to its non-ionic and lipophilic nature. Once inside, esterases cleave the diacetate groups, converting it into the fluorescent 5(6)-CF. This process is irreversible, and the fluorescent product remains trapped within the cell due to its charged carboxy groups [, ].

Cell Tracking:

As cells divide, the fluorescent molecule 5(6)-CF gets equally distributed between daughter cells. This allows researchers to monitor cell proliferation by measuring the fluorescence intensity, which halves with each cell division [].

- Cellular Uptake: The dye enters the cell through passive diffusion.

- Ester Hydrolysis: Inside the cell, esterases cleave the diacetate groups:

- Covalent Bonding: The remaining succinimidyl group reacts with amine groups on proteins:

This ability to label proteins makes it a valuable tool in various experimental setups .

5-CFDA N-succinimidyl ester exhibits significant biological activity as a tracer for cellular processes. Its primary application is in studying cell proliferation and migration. When cells divide, the dye is distributed equally between daughter cells, allowing researchers to monitor cell division over time. The fluorescence intensity diminishes with each division, providing quantitative data on cell proliferation rates .

Additionally, the compound's ability to covalently bond to proteins allows for detailed studies of protein localization and dynamics within living cells. It has been effectively used in various applications including immunology, cancer research, and stem cell studies .

The synthesis of 5-CFDA N-succinimidyl ester involves several key steps:

- Preparation of Carboxyfluorescein: The starting material is carboxyfluorescein, which undergoes acetylation to introduce diacetate groups.

- Formation of Succinimidyl Ester: The carboxyfluorescein diacetate is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester.

This synthetic route allows for the efficient production of the dye in a laboratory setting .

5-CFDA N-succinimidyl ester has a wide range of applications in biological and biomedical research:

- Cell Proliferation Studies: Used to label dividing cells for tracking growth patterns.

- Protein Labeling: Covalently binds to proteins for visualization in various assays.

- Immunological Research: Assists in studying immune responses by tracking labeled immune cells.

- Stem Cell Research: Enables monitoring of stem cell differentiation and lineage tracing.

Its versatility makes it a critical tool in many experimental designs focused on cellular behavior and interactions .

Interaction studies using 5-CFDA N-succinimidyl ester typically focus on understanding how cells respond to various stimuli or treatments while being tracked via fluorescence. Researchers often examine:

- Cellular Responses: How different treatments affect cell division rates.

- Migration Patterns: Tracking labeled cells in response to chemotactic signals.

- Protein Interactions: Observing how labeled proteins interact with other cellular components.

These studies provide insights into dynamic biological processes and help elucidate mechanisms underlying various diseases .

Several compounds share structural or functional similarities with 5-CFDA N-succinimidyl ester. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Carboxyfluorescein diacetate succinimidyl ester | A derivative used for similar applications in cell labeling and tracking | Less hydrophobic than 5-CFDA; more suitable for certain assays |

| 6-Carboxyfluorescein diacetate succinimidyl ester | Another variant that provides different fluorescence properties | Different excitation/emission maxima compared to 5-CFDA |

| Fluorescein isothiocyanate | A reactive dye used for labeling proteins; less stable than succinimidyl esters | More reactive but less specific than succinimidyl esters |

The uniqueness of 5-CFDA N-succinimidyl ester lies in its balance between hydrophobicity and reactivity, making it particularly effective for long-term studies of live cells while minimizing toxicity .

Molecular Structure and Formula

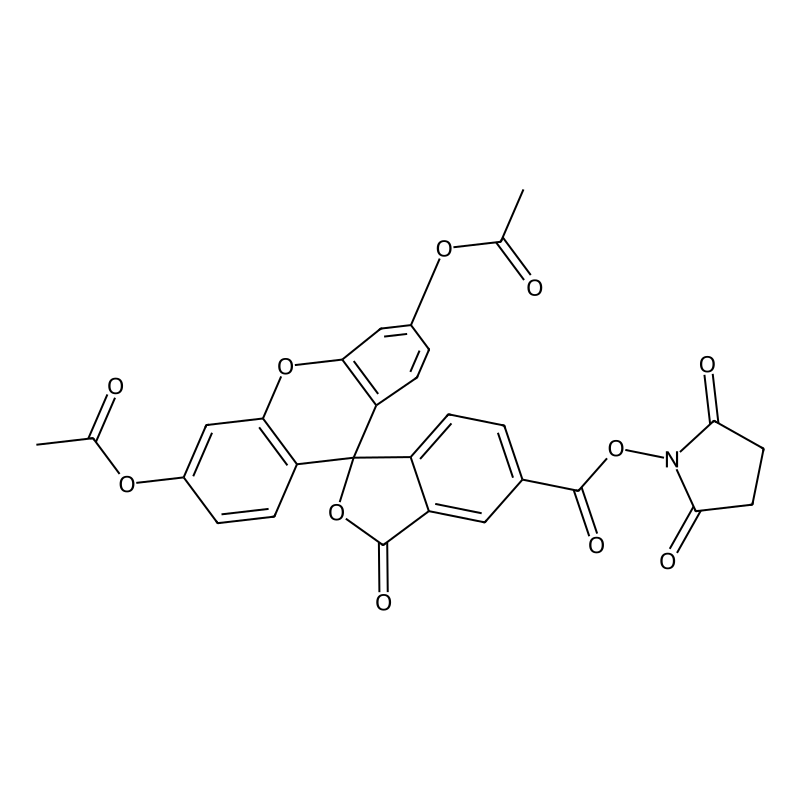

5-Carboxyfluorescein diacetate N-succinimidyl ester represents a sophisticated fluorescent derivative based on the fluorescein scaffold [2] [5]. The compound possesses the molecular formula C₂₉H₁₉NO₁₁ with a molecular weight of 557.46 daltons [2] [3] [8]. The structure incorporates a spiro-isobenzofuran-xanthene core system characteristic of fluorescein derivatives, with specific substitution patterns that confer unique properties [3] [5].

The molecule features a carboxylic acid group at the 5-position of the fluorescein core that has been activated through conversion to an N-hydroxysuccinimidyl ester [2] [5]. Additionally, the 3' and 6' hydroxyl groups of the xanthene ring system are protected as acetate esters, rendering the molecule membrane-permeable [5] [14]. The succinimidyl ester functionality serves as an amine-reactive group, enabling covalent conjugation to primary amines in biological systems [2] [9].

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₁₉NO₁₁ [2] [3] |

| Molecular Weight | 557.46 g/mol [2] [3] |

| CAS Number | 150206-05-6 [2] [3] |

| Chemical Name | 5-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl diacetate [8] |

| InChI Key | SRSXVRUMXPCNAJ-UHFFFAOYSA-N [5] [8] |

Physical and Chemical Properties

5-Carboxyfluorescein diacetate N-succinimidyl ester exhibits characteristic physical properties that facilitate its application in biological research [2] [5]. The compound appears as a white to faint yellow powder or crystalline solid under standard conditions [5] [7] [8]. The melting point has been reported consistently as 152-154°C in literature sources [6] [20] [21] [22].

The compound demonstrates limited aqueous solubility but exhibits good solubility in organic solvents [2] [5] [32]. Specifically, it shows solubility in dimethyl sulfoxide and dimethylformamide, with approximate solubility values of 10 milligrams per milliliter and 5 milligrams per milliliter, respectively [32]. The compound is sparingly soluble in aqueous buffers, requiring initial dissolution in organic solvents followed by dilution for aqueous applications [32].

| Physical Property | Value |

|---|---|

| Appearance | White to faint yellow powder [5] [7] |

| Melting Point | 152-154°C [6] [20] [21] |

| Boiling Point | 757.9±70.0°C (predicted) [21] [22] |

| Density | 1.60±0.1 g/cm³ (predicted) [21] [22] |

| Solubility in DMSO | ~10 mg/ml [32] |

| Solubility in DMF | ~5 mg/ml [32] |

| Aqueous Solubility | ~0.5 mg/ml (DMSO:PBS 1:1) [32] |

Spectroscopic Characteristics

Excitation and Emission Spectra

5-Carboxyfluorescein diacetate N-succinimidyl ester exhibits distinct spectroscopic properties that are fundamental to its utility as a fluorescent probe [2] [9] [10]. The compound itself is essentially non-fluorescent due to the presence of acetate protecting groups [9] [14]. However, upon intracellular hydrolysis by esterases, the resulting carboxyfluorescein product displays characteristic green fluorescence [5] [9].

The hydrolyzed product demonstrates excitation maxima at approximately 492 nanometers and emission maxima at 517 nanometers when measured in 0.1 M Tris buffer at pH 8.0 [2] [5] [10]. Alternative measurements report excitation wavelengths of 494 nanometers and emission wavelengths of 521 nanometers under similar conditions [12]. The spectroscopic properties show pH dependence, consistent with the ionizable nature of the carboxyfluorescein chromophore [13] [42].

| Spectroscopic Parameter | Value | Conditions |

|---|---|---|

| Excitation Maximum | 492 nm [2] [5] | 0.1 M Tris pH 8.0 |

| Emission Maximum | 517 nm [2] [5] | 0.1 M Tris pH 8.0 |

| Alternative Excitation | 494 nm [12] | Standard conditions |

| Alternative Emission | 521 nm [12] | Standard conditions |

| Absorption Maximum | 495 nm [9] | pH 7 |

| Emission Maximum | 519 nm [9] | pH 7 |

Quantum Yield and Fluorescence Properties

The fluorescence quantum yield of the hydrolyzed carboxyfluorescein product represents a critical parameter for quantitative fluorescence applications [38] [39]. Fluorescein derivatives, including carboxyfluorescein, demonstrate high quantum yields under appropriate conditions [38] [47]. The quantum yield of fluorescein in 0.1 N sodium hydroxide has been precisely determined as 0.925±0.015, serving as a standard reference [38].

For carboxyfluorescein specifically, quantum yield values vary with pH and environmental conditions [42] [47]. Under alkaline conditions, carboxyfluorescein exhibits quantum yields approaching 0.9, while acidic conditions result in significantly reduced fluorescence intensity [42] [47]. The pH-dependent behavior reflects the protonation states of the phenolic hydroxyl groups within the xanthene ring system [42] [44].

| Fluorescence Parameter | Value | Reference Compound | Conditions |

|---|---|---|---|

| Quantum Yield (Standard) | 0.925±0.015 [38] | Fluorescein | 0.1 N NaOH |

| Quantum Yield (Alkaline) | ~0.9 [42] [47] | Carboxyfluorescein | pH >7 |

| pKa Value | 6.20±0.06 [42] | 5-Carboxyfluorescein | Standard conditions |

| pKa Range | 3.3-7.0 [41] | 5-Carboxyfluorescein | Multiple ionization sites |

Synthesis and Production Methods

The synthesis of 5-carboxyfluorescein diacetate N-succinimidyl ester involves multiple synthetic steps starting from appropriate fluorescein precursors [41]. The general synthetic approach begins with the preparation of 5-carboxyfluorescein through the condensation of benzotricarboxylic anhydride with resorcinol in the presence of zinc chloride [41]. This reaction produces a mixture of 5- and 6-carboxyfluorescein isomers that require separation for single-isomer products [41].

The carboxylic acid functionality is subsequently activated through conversion to the N-hydroxysuccinimidyl ester using standard coupling reagents [48]. The hydroxyl groups of the xanthene ring system are protected as acetate esters through acetylation reactions [14] [16]. The overall synthetic sequence requires careful control of reaction conditions to maintain the integrity of the fluorescein chromophore while introducing the desired functional modifications [41].

Industrial production methods typically employ similar synthetic strategies but with optimized procedures for large-scale manufacturing [3] [24]. Quality control measures include high-performance liquid chromatography analysis to ensure purity levels exceeding 95% [2] [5] [8]. The synthetic challenges primarily involve regioselective functionalization and the prevention of side reactions that could compromise fluorescent properties [41].

Isomer Considerations (5-Carboxyfluorescein diacetate N-succinimidyl ester vs. 6-Carboxyfluorescein diacetate N-succinimidyl ester vs. 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester)

The positional isomers of carboxyfluorescein diacetate N-succinimidyl ester exhibit subtle but important differences in their properties and applications [1] [4] [28]. The 5-isomer and 6-isomer represent single regioisomers with the carboxylic acid functionality positioned at specific locations on the benzoic acid ring of the fluorescein structure [14] [28]. The 5(6)-mixed isomer preparation contains both regioisomers in approximately equal proportions [1] [4].

Spectroscopic differences between the isomers are minimal, with excitation and emission wavelengths varying by only a few nanometers [28] [31]. The 5-isomer typically shows excitation maxima around 491 nanometers and emission maxima at 516 nanometers, while the 6-isomer exhibits excitation at 490 nanometers and emission at 525 nanometers [28]. These small differences are generally considered negligible for most practical applications [28] [31].

The choice between single isomers and mixed isomer preparations often depends on specific application requirements and cost considerations [1] [4] [14]. Single isomers provide greater batch-to-batch consistency and are preferred for quantitative applications requiring precise spectroscopic properties [14] [31]. Mixed isomer preparations offer economic advantages while maintaining adequate performance for many research applications [1] [4].

| Isomer Type | Excitation (nm) | Emission (nm) | Purity | Cost Consideration |

|---|---|---|---|---|

| 5-Isomer | 491 [28] | 516 [28] | >95% [5] | Higher |

| 6-Isomer | 490 [28] | 525 [28] | >95% [27] | Higher |

| 5(6)-Mixed | 492 [2] | 517 [2] | >90% [4] | Lower |

| Spectral Difference | Minimal [28] | Minimal [28] | Variable | Application-dependent |